molecular formula C23H28O5 B14781950 [2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B14781950
M. Wt: 384.5 g/mol
InChI Key: ABGUZAVIFZZDDZ-XNFGFZKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound. It is structurally related to other steroids and has been studied for its potential biological and pharmacological activities. This compound is characterized by its unique chemical structure, which includes an acetyloxy group and a hydroxyl group attached to a pregnane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Hydroxylation: Introduction of the hydroxyl group at the 11-position.

    Acetylation: Addition of the acetyloxy group at the 21-position.

    Formation of the triene structure:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Selection of starting materials: High-purity steroid precursors.

    Optimization of reaction conditions: Temperature, pressure, and catalysts are carefully controlled.

    Purification: Techniques such as recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the triene structure can be reduced to form saturated compounds.

    Substitution: The acetyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of 11-keto or 11-aldehyde derivatives.

    Reduction: Formation of saturated steroids.

    Substitution: Formation of derivatives with different functional groups at the 21-position.

Scientific Research Applications

(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of steroid-based pharmaceuticals and other products.

Mechanism of Action

The mechanism of action of (11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The acetyloxy and hydroxyl groups play crucial roles in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A corticosteroid with anti-inflammatory properties.

    Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.

    Betamethasone: Similar to dexamethasone, used for its anti-inflammatory properties.

Uniqueness

(11b)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific structural features, such as the acetyloxy group at the 21-position and the triene structure. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H28O5

Molecular Weight

384.5 g/mol

IUPAC Name

[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3/t16?,17?,19?,21?,22-,23-/m0/s1

InChI Key

ABGUZAVIFZZDDZ-XNFGFZKNSA-N

Isomeric SMILES

CC(=O)OCC(=O)C1=CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C

Origin of Product

United States

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